molecular formula C7H16NO4P B034607 Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate CAS No. 110518-51-9

Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate

Cat. No. B034607
M. Wt: 209.18 g/mol
InChI Key: FQIRYMQXCFEGRV-UHFFFAOYSA-N
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Description

Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO(OR)2 groups (where R = alkyl, aryl, or just hydrogen). Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .


Synthesis Analysis

Phosphonic acids and their derivatives can be synthesized from phosphorous acid, exploiting its reactive P−H bond . The Michael addition of dialkyl phosphonates to unsaturated esters and nitriles is commonly promoted by certain Lewis and Brønsted acids .


Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers. They are structurally closely related to (and often prepared from) phosphorous acid .


Chemical Reactions Analysis

Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates that represent an important class of bioisosteres for chemical biologists and medicinal chemists . The replacement of the P-O bond with the P-C bond increases their chemical and enzymatic stability .


Physical And Chemical Properties Analysis

Phosphonic acids and derivatives are chemically and structurally related to phosphorous acid. Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids .

Safety And Hazards

The safety and hazards of a specific compound depend on its specific properties. For example, some phosphonates are considered hazardous due to their flammability, toxicity if inhaled, skin and eye irritation, and potential respiratory irritation .

Future Directions

The field of phospha-Michael addition is intensively developed and attracts much attention of the synthetic chemists in recent years . The application of “clean” green technology is actually the challenge of our life .

properties

IUPAC Name

N-(hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4P/c1-6(7(10)8-5-9)4-13(3,11)12-2/h6,9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIRYMQXCFEGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(C)OC)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911718
Record name N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-((hydroxymethyl)amino)-2-methyl-3-oxopropyl)methylphosphinate

CAS RN

110518-51-9
Record name Pyrofix 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110518519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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